1-Bencil-3-metil-2-pirazolin-5-ona

Descripción general

Descripción

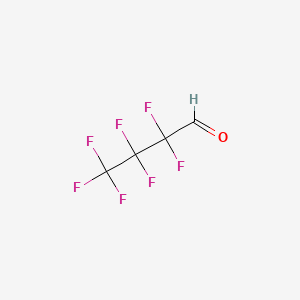

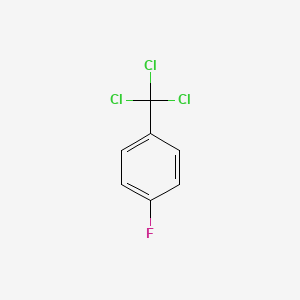

2-Pyrazolin-5-one, 1-benzyl-3-methyl- is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pyrazolin-5-one, 1-benzyl-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazolin-5-one, 1-benzyl-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de Antioxidantes

1-Bencil-3-metil-2-pirazolin-5-ona: los derivados han sido ampliamente estudiados por sus propiedades antioxidantes. La capacidad del compuesto para actuar como un captador de radicales libres lo hace valioso en la síntesis de nuevos antioxidantes que pueden interactuar con las membranas celulares . Esta interacción es crucial para proteger las células del estrés oxidativo, que está implicado en numerosas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer.

Desarrollo Farmacéutico

El perfil de bioactividad de los derivados de This compound incluye actividades analgésicas, antibacterianas, antiinflamatorias y antitumorales . Estas propiedades se aprovechan en la investigación farmacéutica para desarrollar nuevos medicamentos que pueden proporcionar alivio del dolor, combatir infecciones, reducir la inflamación y potencialmente inhibir el crecimiento tumoral.

Detección y Sensores

En química analítica, los derivados de This compound se utilizan como reactivos para la detección de carbohidratos reductores por ESI/MALDI-MS . Esta aplicación es significativa para mejorar la sensibilidad de la determinación de mono y oligosacáridos, lo cual es esencial en varios campos de investigación, incluida la ciencia de los alimentos y la glicobiología.

Estudios de Interacción de Membranas Lipídicas

La modificación de This compound para aumentar su lipofilicidad ha llevado a derivados que tienen una alta afinidad por las membranas lipídicas . Esta característica es particularmente útil para estudiar cómo los medicamentos y otras sustancias interactúan con las membranas celulares, lo cual es vital para la administración de medicamentos y la farmacocinética.

Aplicaciones Oftalmológicas

Los derivados de This compound han mostrado promesa en la investigación oftalmológica, particularmente en la prevención de la muerte celular inducida por el estrés oxidativo en enfermedades de la retina . Esta aplicación podría conducir a nuevos tratamientos para enfermedades degenerativas de la retina, como la degeneración macular relacionada con la edad.

Química Sintética

El núcleo de This compound sirve como piedra angular en la química sintética para la creación de una variedad de compuestos heterocíclicos . Estos compuestos tienen diversas aplicaciones, incluido el desarrollo de nuevos materiales y como intermediarios en la síntesis de moléculas complejas.

Investigación Antimicrobiana y Antituberculosa

La investigación ha demostrado que los derivados de This compound exhiben notables actividades antimicrobianas y antituberculosas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos antibióticos y tratamientos para la tuberculosis, abordando la creciente preocupación por la resistencia a los antibióticos.

Investigación Antiinflamatoria y Analgésica

Los efectos antiinflamatorios y analgésicos de los derivados de This compound son de particular interés en el desarrollo de fármacos antiinflamatorios no esteroideos (AINE) . Estos medicamentos se utilizan ampliamente para tratar el dolor y la inflamación, y los nuevos derivados podrían ofrecer una eficacia mejorada y efectos secundarios reducidos.

Mecanismo De Acción

Target of Action

The primary target of the compound 2-Pyrazolin-5-one, 1-benzyl-3-methyl-, also known as 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one, is free radicals . The compound acts as a potent antioxidant agent against lipid peroxidation .

Mode of Action

1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one interacts with free radicals, particularly the hydroxyl radical, one of the most reactive species generated during ischemia . The compound’s lipophilic substituents are essential for its lipid peroxidation-inhibitory activity .

Biochemical Pathways

The compound 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one affects the biochemical pathway of lipid peroxidation. Excessive production of the hydroxyl radical causes lipid peroxidation of polyunsaturated fatty acids in membranes, leading to further membrane disintegration . By scavenging these reactive oxygen species, the compound prevents lipid peroxidation of the membranes, thus reducing damage which might be provoked by ischemia .

Pharmacokinetics

The compound’s lipophilic nature suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one’s action include the prevention of lipid peroxidation of the membranes, reducing damage which might be provoked by ischemia . This results in a protective effect on the brain, particularly in a transient ischemia model .

Action Environment

Given its antioxidant properties, the compound’s efficacy may be influenced by the oxidative state of the environment .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of “2-Pyrazolin-5-one, 1-benzyl-3-methyl-” are largely influenced by its structure . The compound has been found to exhibit antioxidant properties, acting as a free radical scavenger . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative processes, potentially influencing these reactions by mitigating oxidative stress .

Cellular Effects

“2-Pyrazolin-5-one, 1-benzyl-3-methyl-” has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to protect against ischemia, possibly by inhibiting the lipoxygenase system . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “2-Pyrazolin-5-one, 1-benzyl-3-methyl-” is thought to involve its interactions with biomolecules at the molecular level . As a free radical scavenger, it may bind to reactive oxygen species, thereby preventing them from causing cellular damage . It may also inhibit or activate enzymes, leading to changes in gene expression .

Propiedades

IUPAC Name |

2-benzyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDQPHZEAUFCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241547 | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-23-6 | |

| Record name | 1-Benzyl-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methyl-2-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.